molecular formula C9H20N2O3 B574505 Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 167216-18-4

Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B574505
CAS No.: 167216-18-4
M. Wt: 204.27 g/mol
InChI Key: LQGKMFUJQWMZNC-UHFFFAOYSA-N
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Description

Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . This compound is known for its unique structure, which includes an aminooxy group and a tert-butyl ester. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 3-(aminooxy)-1-methylpropylamine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
  • Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[3-amino-3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its aminooxy group, which imparts distinct reactivity compared to other carbamic acid derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of enzyme inhibition .

Properties

CAS No.

167216-18-4

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(4-aminooxybutan-2-yl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-7(5-6-13-10)11-8(12)14-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)

InChI Key

LQGKMFUJQWMZNC-UHFFFAOYSA-N

SMILES

CC(CCON)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCON)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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